molecular formula C19H24ClNO3 B14683937 Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride CAS No. 24591-48-8

Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride

Cat. No.: B14683937
CAS No.: 24591-48-8
M. Wt: 349.8 g/mol
InChI Key: YRQMHIGCUQSMAF-UHFFFAOYSA-N
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Description

Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a propyl chain linked to two phenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride typically involves the reaction of morpholine with 3-(o-phenoxyphenoxy)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(3-(p-phenoxyphenoxy)propyl)-, hydrochloride
  • Morpholine, 4-(3-(m-phenoxyphenoxy)propyl)-, hydrochloride
  • Morpholine, 4-(3-(o-phenoxyphenoxy)ethyl)-, hydrochloride

Uniqueness

Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.

Properties

CAS No.

24591-48-8

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

4-[3-(2-phenoxyphenoxy)propyl]morpholine;hydrochloride

InChI

InChI=1S/C19H23NO3.ClH/c1-2-7-17(8-3-1)23-19-10-5-4-9-18(19)22-14-6-11-20-12-15-21-16-13-20;/h1-5,7-10H,6,11-16H2;1H

InChI Key

YRQMHIGCUQSMAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=CC=CC=C2OC3=CC=CC=C3.Cl

Origin of Product

United States

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